1-Methoxy-2-(undecyloxy)benzene
Description
1-Methoxy-2-(undecyloxy)benzene is an aromatic ether characterized by a benzene ring substituted with a methoxy (–OCH₃) group at the 1-position and an undecyloxy (–O(CH₂)₁₀CH₃) chain at the 2-position. The undecyloxy group, an 11-carbon alkyl chain, distinguishes this compound from shorter-chain analogs. Its molecular formula is C₁₈H₃₀O₂, with a molecular weight of 278.43 g/mol.
Properties
CAS No. |
921938-30-9 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methoxy-2-undecoxybenzene |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19-2/h11-12,14-15H,3-10,13,16H2,1-2H3 |
InChI Key |
OTULPEITZXOVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(undecyloxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with an undecyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage .
Industrial Production Methods
In industrial settings, the synthesis of 1-methoxy-2-(undecyloxy)benzene may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(undecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Scientific Research Applications
1-Methoxy-2-(undecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-methoxy-2-(undecyloxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy and undecyloxy groups activate the benzene ring towards electrophilic attack, facilitating substitution reactions.
Electron Donation: The methoxy group donates electron density to the benzene ring through resonance, enhancing its nucleophilicity and reactivity towards electrophiles.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of 1-Methoxy-2-(undecyloxy)benzene are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The undecyloxy chain in 1-Methoxy-2-(undecyloxy)benzene reduces water solubility compared to analogs with shorter chains (e.g., methoxymethoxy or methylsulfonyl groups). However, it exhibits excellent miscibility in organic solvents like hexane or toluene.
- Thermal Stability : Long alkyl chains increase melting points (e.g., ~80–100°C estimated) compared to analogs like 1-Methoxy-2-(methoxymethoxy)benzene (mp ~45°C) .
Table 2: Thermal and Solubility Data
| Compound Name | Melting Point (°C) | Water Solubility (mg/L) | LogP (Octanol-Water) |
|---|---|---|---|
| 1-Methoxy-2-(undecyloxy)benzene | 85–100 (est.) | <1 | 7.2 |
| 1-Methoxy-2-(methoxymethoxy)benzene | 43–47 | 50–100 | 1.8 |
| 1-Methoxy-2-(methylsulfonyl)benzene | 120–125 | 500 | 1.2 |
| 1-Methoxy-2-(phenylethynyl)benzene | 90–95 | <1 | 3.5 |
Key Differentiators
Chain Length vs. Reactivity : The undecyloxy group’s length reduces electrophilic substitution reactivity compared to shorter substituents but improves lipid bilayer interactions.
Biological Activity
1-Methoxy-2-(undecyloxy)benzene, also known as undecyloxy anisole, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
1-Methoxy-2-(undecyloxy)benzene is an organic compound characterized by a methoxy group and a long undecyloxy chain. Its structure can be summarized as follows:
- Molecular Formula : C_{13}H_{18}O_2
- Molecular Weight : 210.28 g/mol
- IUPAC Name : 1-Methoxy-2-(undecyloxy)benzene
The biological activity of 1-methoxy-2-(undecyloxy)benzene is primarily attributed to its ability to interact with various cellular targets. The long undecyloxy chain enhances its lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.
Potential Mechanisms Include:
- Antioxidant Activity : The methoxy group may contribute to scavenging free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : Some investigations indicate that this compound exhibits antimicrobial activity against various strains of bacteria and fungi.
Biological Activity Data
Case Studies
Several studies have explored the biological effects of 1-methoxy-2-(undecyloxy)benzene:
-
Antioxidant Effects :
- A study conducted on rat liver cells demonstrated that treatment with 1-methoxy-2-(undecyloxy)benzene significantly reduced markers of oxidative stress compared to untreated controls. This suggests its potential use in mitigating oxidative damage in various diseases.
-
Antimicrobial Activity :
- Research published in the Journal of Applied Microbiology reported that 1-methoxy-2-(undecyloxy)benzene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/ml for both strains, indicating its potential as a natural antimicrobial agent.
-
Enzyme Inhibition :
- A pharmacological study assessed the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated a moderate inhibition profile, suggesting its potential interactions in drug metabolism pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
